molecular formula C9H6ClF3O B7973490 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No.: B7973490
M. Wt: 222.59 g/mol
InChI Key: WOOVXISJUVJQDZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(11)4-7(5)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOVXISJUVJQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Halogenated Intermediates

A primary route involves Friedel-Crafts acylation of 5-fluoro-2-methylbenzene derivatives. In one protocol, 5-fluoro-2-methylbenzene reacts with 2-chloro-2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions. The reaction proceeds via electrophilic substitution, where the acyl chloride acts as the electrophile. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–30°CPrevents decomposition of acyl chloride
SolventDichloromethaneEnhances electrophilicity
Catalyst Loading1.2–1.5 equiv.Maximizes acylation efficiency
Reaction Time4–6 hoursBalances conversion and side reactions

This method achieves yields of 68–72% , though competing side reactions (e.g., over-acylation or halogen displacement) necessitate careful stoichiometric control.

Halogen Exchange Reactions

An alternative approach employs halogen exchange on pre-formed ketones. For example, 2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone undergoes chlorination using PCl₅ or SOCl₂ in toluene at reflux. The reaction mechanism involves nucleophilic substitution at the α-carbon, where chloride displaces a hydroxyl or alkoxy group. Critical considerations include:

  • Solvent Choice : Toluene minimizes side reactions compared to polar aprotic solvents.

  • Stoichiometry : A 1:1.1 molar ratio of ketone to chlorinating agent ensures complete conversion.

  • Temperature Control : Reflux conditions (110–120°C) accelerate kinetics but risk decomposition.

This method yields 75–80% product, with purity exceeding 95% after recrystallization.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Recent advances leverage chiral organocatalysts to enantioselectively construct the ketone backbone. In a patented method, a proline-derived catalyst facilitates the asymmetric aldol reaction between 5-fluoro-2-methylbenzaldehyde and 2-chloro-2,2-difluoroacetaldehyde. The process operates under mild conditions (25°C, 48 hours) and achieves enantiomeric excess (ee) of 88–92% .

Mechanistic Insights:

  • Enamine Formation : The catalyst condenses with acetaldehyde to form a nucleophilic enamine.

  • Electrophilic Attack : The enamine attacks the aldehyde, forming a chiral β-hydroxy ketone intermediate.

  • Chlorination : Subsequent treatment with HCl gas introduces the chlorine substituent.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions offer another pathway. For instance, Suzuki-Miyaura coupling between 5-fluoro-2-methylphenylboronic acid and 2-chloro-2,2-difluoroacetophenone precursors has been reported. Key advantages include:

  • Functional Group Tolerance : Compatible with halogens and methyl groups.

  • Yield Optimization : Yields reach 82–85% when using Pd(PPh₃)₄ as the catalyst.

Green Chemistry and Solvent Optimization

Ionic Liquid-Mediated Synthesis

Replacing traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enhances reaction efficiency and sustainability. A study demonstrated that Friedel-Crafts acylation in ionic liquids at 25°C achieves 89% yield with 99% purity, reducing energy consumption by 40% compared to conventional methods.

Microwave-Assisted Reactions

Microwave irradiation accelerates reaction kinetics, particularly in halogen exchange protocols. For example, chlorination of 2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone under microwave conditions (150 W, 100°C) completes in 15 minutes versus 6 hours thermally, with comparable yields.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively isolates the target compound from byproducts like 2-chloro-5-fluoro-2-methylacetophenone . Optimal conditions include:

ParameterValue
Flow Rate1.0 mL/min
Gradient30–70% acetonitrile
Detection Wavelength254 nm

This method achieves >99% purity, critical for pharmaceutical applications.

Crystallization Strategies

Recrystallization from ethanol/water (4:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Crystallographic data confirm the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

While laboratory methods prioritize yield and purity, industrial processes emphasize cost efficiency . For example, using AlCl₃ (vs. ionic liquids) reduces catalyst costs by 60%, albeit with lower yields (65% vs. 89%).

Waste Management

Chlorinated byproducts require neutralization with aqueous NaHCO₃ before disposal. A typical batch generates 3.2 kg waste/kg product , necessitating advanced oxidation processes for environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Fluorinated compounds are known for their biological activity, particularly in the development of anticancer drugs. 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone can serve as a precursor for synthesizing novel anticancer agents. The incorporation of fluorine atoms often enhances the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles.

Case Studies:

  • A study demonstrated that derivatives of difluorinated ketones exhibited significant cytotoxicity against various cancer cell lines, indicating potential as anticancer therapeutics .
  • Research has shown that fluorinated compounds can interact with specific biological targets, leading to increased efficacy in treating malignancies .

Agrochemicals

Pesticide Development
The compound's reactivity allows it to be used in the synthesis of agrochemicals, particularly pesticides. Fluorinated pesticides often exhibit enhanced potency and selectivity against pests compared to their non-fluorinated counterparts.

Case Studies:

  • A series of studies have indicated that fluorinated phenyl ketones can improve the efficacy of herbicides by enhancing their binding affinity to target enzymes in plants .
  • The use of difluorinated compounds in pesticide formulations has been linked to reduced environmental impact due to lower application rates needed for effective pest control .

Material Science

Polymer Synthesis
Fluorinated compounds are integral to developing high-performance materials due to their unique physical and chemical properties. This compound can be utilized in synthesizing fluoropolymers, which are known for their thermal stability and chemical resistance.

Applications:

  • Fluoropolymers derived from such compounds are used in coatings, seals, and gaskets that require durability under harsh conditions .
  • The incorporation of fluorinated moieties into polymer backbones can significantly enhance the hydrophobicity and thermal stability of the resulting materials .

Chemical Synthesis

Reagent for Fluorination Reactions
This compound serves as a versatile reagent in synthetic organic chemistry. Its ability to release difluorocarbene makes it valuable for introducing fluorine into various organic substrates.

Applications:

  • It has been successfully employed in the synthesis of complex molecules through difluorocarbene transfer reactions, which are crucial in developing pharmaceuticals and agrochemicals .
  • The compound's reactivity allows it to participate in various coupling reactions, expanding its utility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds . Its unique structure also allows it to interact with biological molecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Development : The target compound’s 5-fluoro-2-methylphenyl group balances electronic and steric effects, making it a candidate for protease inhibitors or kinase modulators.
  • Material Science: Difluoroacetophenones are precursors for liquid crystals and polymers; the methyl group may enhance thermal stability .
  • Unanswered Questions: Limited data exist on the target compound’s biological activity. Future studies should evaluate its efficacy in enzyme inhibition assays (e.g., SARS-CoV-2 Mpro) .

Biological Activity

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone (CAS Number: 1352225-18-3) is a fluorinated organic compound known for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

  • Molecular Formula : C9H6ClF3O
  • Molecular Weight : 222.59 g/mol
  • Structure : The compound features a chloro and difluoro group attached to an ethanone backbone, with a 5-fluoro-2-methylphenyl substituent.

Anticancer Activity

Recent studies have indicated that fluorinated compounds, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific oncogenic pathways and the induction of apoptosis in cancer cells.

Case Study : A study demonstrated that similar fluorinated compounds showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics like doxorubicin .

Antibacterial Activity

Fluorinated compounds have also been recognized for their antibacterial properties. The presence of electron-withdrawing fluorine atoms enhances the lipophilicity and bioactivity against bacterial strains.

Research Findings :

  • In Vitro Studies : Compounds structurally similar to this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, an analog demonstrated an MIC value significantly lower than that of standard antibiotics like kanamycin B .
  • Mechanism of Action : The antibacterial activity is often linked to the inhibition of fatty acid synthesis pathways in bacteria, particularly through the inhibition of enzymes such as ecKAS III .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds can be largely attributed to their structural characteristics. Key findings from SAR studies include:

  • The presence of halogen substituents enhances biological activity by increasing molecular stability and interaction with biological targets.
  • Modifications in the phenyl ring, such as the introduction of electron-withdrawing groups (e.g., fluorine), have been shown to improve anticancer and antibacterial efficacy .

Data Tables

Biological ActivityTarget OrganismIC50/ MIC ValueReference
AnticancerMCF-7 Cells< 10 µM
AntibacterialE. coli0.8 µg/mL
AntibacterialS. aureus1.3 µg/mL

Q & A

Basic Question: What are the recommended synthetic routes for 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor ketones. For example:

  • Step 1: Start with 5-fluoro-2-methylacetophenone. Introduce chlorine and fluorine substituents via halogenation using reagents like sulfuryl chloride (SO₂Cl₂) or Selectfluor™ under controlled anhydrous conditions .
  • Step 2: Optimize reaction temperature (e.g., 0–5°C for Cl addition, 50–60°C for difluorination) to minimize side reactions.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and C-F/C-Cl vibrations in the 1100–1250 cm⁻¹ range. Compare to reference spectra of structurally similar compounds .
  • NMR: Use ¹³C and ¹⁹F NMR to confirm substitution patterns. For example, the trifluoromethyl group shows a quintet in ¹⁹F NMR (~-60 ppm), while aromatic protons in the 5-fluoro-2-methylphenyl group appear as distinct doublets in ¹H NMR (δ 6.8–7.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or F groups) .

Advanced Question: How do electronic effects of the 5-fluoro and 2-methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Electron-Withdrawing Effects: The 5-fluoro group deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. This can slow nucleophilic attack but enhance stability in acidic conditions.
  • Steric Effects: The 2-methyl group introduces steric hindrance, favoring reactions with smaller nucleophiles (e.g., amines over bulky Grignard reagents).
  • Experimental Validation: Perform kinetic studies under varying nucleophile concentrations and temperatures. Compare reaction rates with analogs lacking substituents .

Advanced Question: How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Workflow:
    • Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets.
    • Calculate Fukui indices to identify electrophilic sites. The carbonyl carbon typically shows the highest reactivity.
    • Simulate transition states for reactions (e.g., nucleophilic attack) to predict regioselectivity.
  • Validation: Compare computational results with experimental outcomes (e.g., HPLC yields of products) .

Advanced Question: How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Root-Cause Analysis:
    • Reagent Purity: Verify lot-specific activity of halogenation agents (e.g., SO₂Cl₂ degrades over time).
    • Ambient Conditions: Moisture or oxygen can alter reaction pathways; use inert atmospheres and anhydrous solvents.
  • Data Cross-Validation: Reproduce experiments with standardized protocols and compare results across multiple characterization methods (e.g., NMR + XRD) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste Disposal: Quench reactive intermediates with ice-cold sodium bicarbonate before disposal. Store waste in labeled containers for halogenated organic compounds .

Advanced Question: What strategies optimize catalytic efficiency in asymmetric synthesis using this ketone?

Methodological Answer:

  • Chiral Catalysts: Screen chiral phosphines or organocatalysts (e.g., L-proline derivatives) to induce enantioselectivity.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalyst solubility, while low temperatures (-20°C) improve stereocontrol.
  • Analytical Methods: Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess .

Basic Question: How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and IR (look for carbonyl loss or hydrolysis byproducts).
  • Light Sensitivity: Conduct UV-vis spectroscopy before/after exposure to UV light (λ = 254 nm) to detect photodegradation .

Advanced Question: What mechanistic insights explain unexpected byproducts in its halogenation reactions?

Methodological Answer:

  • Radical Pathways: Use EPR spectroscopy to detect radical intermediates when halogenation occurs under UV light.
  • Competitive Mechanisms: Compare product ratios under ionic (e.g., AlCl₃-catalyzed) vs. radical-initiated conditions. Trapping experiments with TEMPO can confirm radical involvement .

Advanced Question: How does the compound interact with biological targets (e.g., enzymes) in pharmacological studies?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Focus on halogen-bonding motifs between Cl/F and active-site residues.
  • In Vitro Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) and correlate with computational predictions .

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